N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a triazolopyrazine core fused with a carboxamide group substituted with a 2,5-difluorobenzyl moiety.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c1-7-6-21-12(14(23)18-7)11(19-20-21)13(22)17-5-8-4-9(15)2-3-10(8)16/h2-4,6H,5H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOZQJUFBDYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are CDK2 (Cyclin-Dependent Kinase 2) and c-Met/VEGFR-2 kinases . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment. c-Met and VEGFR-2 are receptor tyrosine kinases involved in cell growth and angiogenesis, respectively.
Mode of Action
The compound interacts with its targets by binding to the active sites of the kinases, inhibiting their activity. This results in a significant alteration in cell cycle progression and apoptosis induction within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. It also impacts the c-Met and VEGF signaling pathways, which are involved in cell growth and angiogenesis. The inhibition of these pathways leads to the suppression of cell proliferation and induction of apoptosis.
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also exhibits excellent kinase inhibitory activities. The compound’s action results in the inhibition of cell growth and induction of apoptosis.
Biological Activity
N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole nucleus, which is known for various pharmacological properties. The presence of difluorobenzyl and pyrazine moieties enhances its potential interactions with biological targets. The molecular formula is .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features to this compound. For instance:
- In vitro Studies : Compounds derived from triazole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives demonstrated IC50 values ranging from 6.26 µM to 20.46 µM in different assay formats against lung cancer cell lines A549 and HCC827 .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example, compounds targeting DNA synthesis and repair mechanisms have been particularly effective.
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have also been explored:
- Seizure Models : Compounds similar to this compound were evaluated in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. For instance, certain triazole derivatives exhibited ED50 values indicating significant anticonvulsant activity .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented:
- Broad Spectrum : Compounds with similar scaffolds have shown effectiveness against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Summary of Biological Activities
| Activity Type | Assay Type | Cell Line / Model | IC50/ED50 Values |
|---|---|---|---|
| Antitumor | MTS Assay | A549 | 6.26 µM |
| Antitumor | 3D Culture Assay | HCC827 | 20.46 µM |
| Anticonvulsant | MES Test | Mouse Model | 50.8 mg/kg |
| Antimicrobial | Zone of Inhibition | Various Bacteria | Not specified |
Case Study 1: Antitumor Efficacy
A study synthesized a series of triazole derivatives and tested them against human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity profiles.
Case Study 2: Neurological Implications
In another investigation focusing on anticonvulsant properties, several triazole-containing compounds were assessed for their protective effects against induced seizures in rodent models. The findings suggested a promising therapeutic index for certain derivatives.
Comparison with Similar Compounds
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1775496-52-0)
- Molecular Formula : C₁₂H₁₁N₅O₃
- Molecular Weight : 273.25 g/mol
- Key Differences: Substitution: Replaces the 2,5-difluorobenzyl group with a furan-2-ylmethyl moiety. Polar vs. Pharmacokinetic Implications: The furan derivative’s lower molecular weight (273.25 vs. ~305 g/mol for the difluorobenzyl analog) may improve solubility but reduce membrane permeability compared to the fluorinated analog .
Functional Analogs: Difluorobenzamide Derivatives
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron)
- Use : Insect growth regulator (chitin synthesis inhibitor).
- Structural Contrast : Retains the difluorobenzamide backbone but replaces the triazolopyrazine core with a urea-linked pyridine system.
- Activity : Demonstrates specificity for ectoparasites, likely due to the trifluoromethylpyridine group’s steric and electronic effects .
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron)
- Use : Larvicidal agent targeting Lepidoptera and Coleoptera.
- Comparison : Shares the difluorobenzamide motif but lacks the triazolopyrazine ring, relying on a urea bridge for bioactivity. The absence of the triazolopyrazine system may limit its mechanism to chitin synthesis inhibition rather than kinase or enzyme modulation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to the furylmethyl analog.
Table 2: Functional and Application Comparison
Research Implications
- Triazolopyrazine Core : The triazolopyrazine system in the target compound and its furylmethyl analog may confer distinct binding modes compared to urea-based difluorobenzamides (e.g., Fluazuron). The fused heterocycle could enhance π-stacking or metal coordination in biological targets.
- Fluorine Effects: The 2,5-difluorobenzyl group likely improves metabolic stability and target affinity relative to non-fluorinated analogs, as seen in agrochemical optimizations .
- Gaps in Evidence: No direct bioactivity data for the target compound is provided. Further studies are needed to elucidate its mechanism and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
